IDT307

Descripción general

Descripción

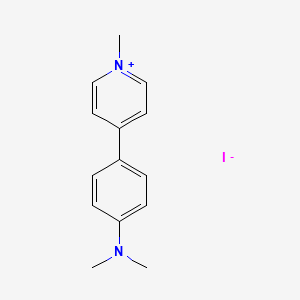

Es un sustrato fluorescente específico para el transportador de dopamina, el transportador de norepinefrina y el transportador de serotonina . Este compuesto es ampliamente utilizado en la investigación científica debido a su capacidad de fluorescer después de ser absorbido por las células, convirtiéndolo en una herramienta valiosa para estudiar los transportadores de neurotransmisores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IDT307 implica la reacción de 4-dimetilaminobenzaldehído con yoduro de metilpiridinio en condiciones específicas. La reacción generalmente requiere un solvente como el dimetilsulfóxido y un catalizador para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, la presión y la concentración del solvente, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

IDT307 experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar la estructura de this compound, lo que lleva a la formación de nuevos compuestos.

Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de diferentes derivados oxidados, mientras que la reducción puede producir análogos reducidos .

Aplicaciones Científicas De Investigación

Mechanistic Studies of Monoamine Transporters

IDT307 serves as an effective tool for investigating the mechanisms of action of monoamine transporters. It is particularly useful in flow cytometry to measure the uptake of neurotransmitters in various cell types.

-

Case Study: SERT Function in Blood Platelets

A study demonstrated that this compound could effectively delineate SERT function in mixed blood cell populations. The uptake of this compound was significantly inhibited by known SERT inhibitors such as paroxetine, confirming its specificity for SERT. Flow cytometry results indicated that platelets are the primary contributors to SERT activity in peripheral blood cells . - Data Table: this compound Uptake in Different Cell Types

| Cell Type | Fluorescence Intensity (arbitrary units) | Inhibitors Used |

|---|---|---|

| HEK293 (SERT+) | 1500 | Paroxetine (10 µM) |

| HEK293 (SERT-) | 200 | None |

| Mouse Lymphocytes | 800 | None |

| Human Macrophages | 1200 | Nomifensine + Fluoxetine |

Pharmacological Applications

This compound is instrumental in pharmacological research, especially concerning drug interactions with neurotransmitter transporters.

-

Case Study: Inhibition of SERT by Antidepressants

Research indicated that antidepressants like paroxetine and clomipramine significantly reduced this compound uptake in human platelets, demonstrating the compound's utility in evaluating drug efficacy against SERT . - Data Table: Inhibition Effects on this compound Uptake

| Drug | % Inhibition of this compound Uptake |

|---|---|

| Paroxetine | >95% |

| Clomipramine | >80% |

| S-citalopram | >80% |

Cellular Imaging and Live Tissue Studies

This compound's fluorescence properties allow for real-time imaging of transporter activity within live tissues.

-

Case Study: Live Tissue Imaging

In a study involving live tissue imaging, this compound was used to visualize its uptake in choroid plexus epithelial cells. The results showed that uptake was significantly reduced in mice lacking the plasma membrane monoamine transporter (PMAT), suggesting that PMAT plays a crucial role in this compound transport . - Data Table: this compound Uptake Comparison

| Condition | Uptake Level (% Control) |

|---|---|

| Wild-type Mice | 100% |

| PMAT Knockout Mice | 30% |

Investigating Neuroinflammatory Responses

This compound has been utilized to explore the role of monoamines in immune responses, particularly through its effects on macrophages.

-

Case Study: DAT and NET Functionality

Research on human primary macrophages revealed that both DAT and NET were capable of taking up this compound. This uptake was significantly affected by various pharmacological antagonists, highlighting the interplay between neurotransmitter systems and immune function . - Data Table: Uptake Dynamics in Macrophages

| Treatment Condition | DAT Uptake (Fluorescence Intensity) | NET Uptake (Fluorescence Intensity) |

|---|---|---|

| Control | 1000 | 900 |

| Nomifensine + Fluoxetine | 300 | 200 |

| Triple Antagonist | 100 | 50 |

Mecanismo De Acción

IDT307 ejerce sus efectos actuando como un sustrato para el transportador de dopamina, el transportador de norepinefrina y el transportador de serotonina. Una vez absorbido por las células, this compound fluoresce, lo que permite a los investigadores visualizar y estudiar el transporte y la distribución de los neurotransmisores. La interacción del compuesto con estos transportadores es sensible a la inhibición por inhibidores específicos, como la quinina .

Comparación Con Compuestos Similares

Compuestos Similares

1-metil-4-fenilpiridinio: Una neurotoxina dopaminérgica similar a IDT307.

4-(4-Dimetilamino)fenil-1-metilpiridinio yoduro: Otro sustrato fluorescente para los transportadores de neurotransmisores

Unicidad

This compound es único debido a su alta selectividad para los cuerpos celulares neuronales de catecolaminas y su capacidad de fluorescer después de ser absorbido por las células. Esto lo convierte en una herramienta valiosa para estudiar la función de los transportadores de neurotransmisores en diversos sistemas biológicos .

Actividad Biológica

IDT307, also known as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide, is a fluorescent substrate primarily used to study monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its unique properties allow researchers to visualize and quantify transporter activity in various biological contexts.

This compound operates as a substrate for biogenic amine transporters. Upon entering cells, it exhibits fluorescence, which can be measured to assess transporter activity. This property is particularly useful in studies involving macrophages and other immune cells, where this compound uptake can indicate the functional status of DAT and NET.

Uptake Studies

Research has demonstrated that this compound is effectively taken up by various cell types, including human macrophages. The uptake is significantly influenced by the presence of specific inhibitors:

- Nomifensine (Nom) : A selective inhibitor of NET.

- Desipramine (DMI) : A selective inhibitor of DAT.

In experiments, the uptake of this compound was markedly reduced when these inhibitors were present, indicating that both DAT and NET play crucial roles in its cellular uptake.

Table 1: this compound Uptake in Human Macrophages

| Condition | Average Uptake (Fluorescence Intensity) | Statistical Significance |

|---|---|---|

| Control (no inhibitors) | High | - |

| Nomifensine + Fluoxetine | Moderate | p < 0.0001 |

| Desipramine + Fluoxetine | Moderate | p < 0.0001 |

| Triple Antagonist Treatment | Low | p < 0.0001 |

Case Studies

- Immune Modulation : A study characterized the role of DAT in human monocyte-derived macrophages (MDMs). It was found that DAT activity modulates the macrophage response to endotoxin through dopamine signaling pathways, highlighting a novel immunomodulatory function of DAT mediated by this compound uptake .

- Transport Mechanisms : Research utilizing live tissue imaging revealed that this compound uptake is significantly reduced in mice lacking the plasma membrane monoamine transporter (Pmat). This suggests that Pmat plays a critical role in the transcellular transport of organic cations like this compound, with implications for understanding drug delivery across biological barriers .

- Comparative Transport Studies : In studies comparing the uptake of this compound across different cell types, it was shown that platelets are major contributors to SERT function in peripheral blood cells, emphasizing the compound's utility in delineating transporter roles in mixed cell populations .

Fluorescence Characteristics

This compound fluoresces upon entering hydrophobic environments, such as when it binds to proteins or DNA. This property allows for precise quantification of transporter activity using flow cytometry and fluorescence microscopy techniques .

Implications for Drug Development

The ability of this compound to selectively target and visualize monoamine transporters positions it as a valuable tool in pharmacological research. Its use can facilitate the development of new therapeutics aimed at modulating neurotransmitter systems involved in various neurological and psychiatric disorders .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWVBRDIKKGII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530139 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-41-9 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1141-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IDT307 and how does it interact with its target?

A1: this compound (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide) is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+). It acts as a substrate for certain monoamine transporters, primarily the Plasma Membrane Monoamine Transporter (PMAT). Upon entering cells via these transporters, this compound becomes fluorescent, allowing for real-time visualization and quantification of transporter activity [].

Q2: Which transporters does this compound interact with?

A2: this compound exhibits a higher affinity for PMAT compared to other organic cation transporters (OCT1-3). While it can be transported by OCT1, it shows significantly less interaction with OCT2 and OCT3 [, ]. This compound has also been used to study the serotonin transporter (SERT) [, ].

Q3: How is this compound used to study transporter function in live cells?

A3: The fluorescent properties of this compound make it a valuable tool for live cell imaging studies. Researchers can visualize its uptake in real-time using techniques like confocal microscopy and microplate fluorimetry []. This allows for the assessment of transporter localization, trafficking, and the impact of potential inhibitors on transport activity [, , ].

Q4: What is the significance of this compound's selectivity for PMAT?

A4: The preferential interaction of this compound with PMAT over OCTs is particularly valuable because it enables researchers to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3. This is crucial as these transporters often share substrates and inhibitors, making it challenging to study them individually [].

Q5: How does this compound behave in the blood-cerebrospinal fluid barrier (BCSFB)?

A5: Studies using live tissue imaging in mouse models have shown that this compound is transported from the cerebrospinal fluid (CSF) into choroid plexus epithelial cells, primarily via PMAT. Once inside the cells, this compound accumulates significantly within mitochondria, with minimal efflux back into the blood []. This suggests a potential role of PMAT in the BCSFB for regulating brain exposure to certain organic cations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.